molecular formula C20H21ClN2O3S2 B2714051 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide CAS No. 894007-34-2

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2714051
CAS No.: 894007-34-2
M. Wt: 436.97
InChI Key: VXXDZMJNCVVNPH-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole moiety to a 4-ethoxy-substituted benzene sulfonamide group. The 4-ethoxy substituent on the benzene ring may influence solubility, metabolic stability, and binding interactions compared to analogs with different substituents.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S2/c1-3-26-17-8-10-18(11-9-17)28(24,25)22-13-12-19-14(2)23-20(27-19)15-4-6-16(21)7-5-15/h4-11,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXDZMJNCVVNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the sulfonation and ethoxylation to form the ethoxybenzenesulfonamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial reactors and advanced purification methods ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Replacement of the 4-chlorophenyl group (electron-withdrawing) with 4-fluorophenyl (less electron-withdrawing) may alter electronic interactions with target proteins, as seen in analogs from .
  • Positional Isomerism : The 2-methoxy-5-methyl substitution () creates a steric and electronic profile distinct from the 4-ethoxy derivative, likely affecting binding pocket compatibility .

Computational Insights

While direct experimental data on binding affinities or pharmacokinetics for these compounds are unavailable in the provided evidence, computational tools such as AutoDock4 (for docking studies ) and Multiwfn (for electronic structure analysis ) could elucidate differences:

  • Docking Studies: The 4-ethoxy group may form stronger hydrophobic interactions with nonpolar receptor pockets compared to smaller substituents like methoxy or methyl.
  • Electrostatic Potential (ESP) Analysis: The chlorine atom on the phenyl ring generates a localized negative ESP region, which could influence halogen bonding—a feature absent in the 4-fluoro analog .

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole moiety and sulfonamide group, has been investigated for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

  • Molecular Formula : C19H21ClN2O2S
  • Molecular Weight : 372.9 g/mol
  • CAS Number : 866018-57-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. The thiazole ring enhances the compound's lipophilicity, facilitating better cellular uptake and interaction with biological targets.

Antibacterial Activity

This compound exhibits notable antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for related thiazole derivatives has been reported as low as 50 μg/mL against multiple bacterial strains .

Antifungal Activity

Research indicates that thiazole derivatives possess antifungal activity as well. In vitro studies have demonstrated that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making them potential candidates for antifungal drug development .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, compounds related to this sulfonamide have shown inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating moderate to strong activity . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiazole derivatives revealed that substituents on the thiazole ring significantly influence antibacterial activity. The presence of a 4-chlorophenyl group was associated with enhanced potency against Staphylococcus aureus and Escherichia coli .
  • Antifungal Screening : In a comparative study of various sulfonamides, this compound demonstrated superior antifungal activity compared to traditional agents like fluconazole, particularly against resistant strains of Candida species.
  • Cancer Cell Proliferation Inhibition : Research involving human cancer cell lines showed that this compound could inhibit cell proliferation effectively. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway, suggesting its potential as an anticancer agent.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialStaphylococcus aureus50
AntifungalCandida albicans25
AnticancerMDA-MB-23130
AnticancerSK-Hep-135

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